molecular formula C21H21N3O5 B2746311 4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1787880-19-6

4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2746311
CAS No.: 1787880-19-6
M. Wt: 395.415
InChI Key: YTZUNWDKYPDTOY-UHFFFAOYSA-N
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Description

4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound with a unique structure, comprising various functional groups including a pyrazole ring, an azetidine ring, and a pyran-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

  • Formation of the pyrazole ring: : React 3-methoxyphenylhydrazine with acetylacetone under reflux to obtain 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole.

  • Azetidine ring construction: : Subject 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole to a reaction with β-chloroacrylic acid under basic conditions, yielding 1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-ol.

  • Etherification: : Couple 1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-ol with 6-methyl-2H-pyran-2-one using a suitable coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) to form the target compound.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes involves optimizing reaction conditions to maximize yield and purity. This might include:

  • Optimizing reagent ratios: : Using stoichiometric amounts to ensure complete reactions.

  • Temperature and time management: : Carefully controlling the reaction conditions to avoid by-product formation.

  • Purification techniques: : Employing advanced purification methods such as column chromatography, recrystallization, or HPLC (High-Performance Liquid Chromatography) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound can undergo various chemical transformations, including:

  • Oxidation: : Transforming the methoxy group into a hydroxy group under specific oxidizing conditions.

  • Reduction: : Reducing the carbonyl group in the pyrazole ring to an alcohol using reducing agents like sodium borohydride.

  • Substitution: : Replacing the methoxy group with other nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

  • Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing nucleophiles like hydroxylamine or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed

  • Oxidation: : Formation of 4-((1-(3-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one.

  • Reduction: : Formation of 4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-ol.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

In Chemistry

The compound is of interest for its potential as a building block in organic synthesis. Its unique structure allows it to participate in various reactions, enabling the synthesis of complex molecules.

In Biology

In biological research, the compound is investigated for its potential activity against specific molecular targets. Its structural components suggest potential interactions with enzymes and receptors, making it a candidate for drug development.

In Medicine

The compound's biological activity extends to potential therapeutic applications. Researchers are exploring its efficacy in treating diseases, particularly those involving inflammation or microbial infection.

In Industry

The compound finds applications in the industrial sector as a potential precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. Its mechanism of action includes:

  • Molecular Targets: : Binding to enzymes or receptors involved in biochemical pathways.

  • Pathways Involved: : Modulating signal transduction pathways, influencing cellular processes like metabolism, cell division, or immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole: : A precursor in the synthesis of the target compound, shares the pyrazole moiety.

  • 6-Methyl-2H-pyran-2-one: : Another precursor, contributing the pyran-2-one moiety.

  • 4-((1-(3-phenyl-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: : A structurally similar compound lacking the methoxy group.

Highlighting Uniqueness

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Properties

IUPAC Name

4-[1-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-13-7-16(9-20(25)28-13)29-17-11-24(12-17)21(26)19-10-18(22-23(19)2)14-5-4-6-15(8-14)27-3/h4-10,17H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZUNWDKYPDTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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